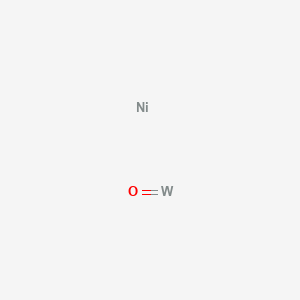Nickel--oxotungsten (1/1)
CAS No.: 12640-79-8
Cat. No.: VC19693096
Molecular Formula: NiOW
Molecular Weight: 258.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 12640-79-8 |
|---|---|
| Molecular Formula | NiOW |
| Molecular Weight | 258.53 g/mol |
| IUPAC Name | nickel;oxotungsten |
| Standard InChI | InChI=1S/Ni.O.W |
| Standard InChI Key | USPVIMZDBBWXGM-UHFFFAOYSA-N |
| Canonical SMILES | O=[W].[Ni] |
Introduction
Chemical Identity and Structural Characteristics
Nickel--oxotungsten (1/1) adopts a monoclinic crystal structure (space group: P2/c), where nickel (Ni²⁺) and tungsten (W⁶⁺) ions occupy octahedral sites within a framework of oxygen atoms. This arrangement contributes to its thermal stability, with a melting point of 1420°C, and insolubility in aqueous media. The compound’s stoichiometry and bonding configuration are further elucidated by its SMILES notation ([O-]W(=O)[O-].[Ni+2]) and InChIKey (USPVIMZDBBWXGM-UHFFFAOYSA-N), which reflect the coordination environment of the metal centers.
Table 1: Fundamental Properties of NiWO₄
| Property | Value/Description |
|---|---|
| CAS Number | 14177-51-6 |
| Molecular Formula | NiWO₄ |
| Molecular Weight | 306.53 g/mol |
| Crystal Structure | Monoclinic (Wolframite-type) |
| Bandgap | ~2.95 eV (Direct) |
| Specific Capacitance | 714 F/g at 5 mV/s |
| Thermal Stability | Melts at 1420°C; Insoluble in water |
Synthesis Methods and Reaction Mechanisms
The synthesis of NiWO₄ leverages diverse methodologies, each influencing particle morphology and functional performance.
Precipitation Method
The reaction between nickel(II) nitrate (Ni(NO₃)₂) and sodium tungstate (Na₂WO₄) in aqueous media at room temperature yields NiWO₄ via the equation:
This approach produces micron-sized particles suitable for bulk applications but lacks control over nanoscale features.
Hydrothermal Synthesis
Hydrothermal treatment in a Teflon-lined autoclave at 180°C for 18 hours facilitates the formation of uniform NPs. Elevated temperature and pressure promote Ostwald ripening, resulting in crystallites with enhanced surface area (~45 m²/g) and photocatalytic activity.
Sonochemical Route
Ultrasonic irradiation of nickel and tungstate precursors generates cavitation bubbles, inducing localized high temperatures (>5000 K) and pressures. This method produces NPs with narrow size distributions (~20 nm) and improved catalytic efficiency due to defect-rich surfaces.
Table 2: Comparative Analysis of Synthesis Techniques
| Method | Particle Size | Surface Area (m²/g) | Key Advantage |
|---|---|---|---|
| Precipitation | 1–5 μm | 10–15 | Scalability |
| Hydrothermal | 20–50 nm | 40–50 | Crystallinity control |
| Sonochemical | 10–30 nm | 50–60 | Enhanced catalytic sites |
Functional Properties and Performance Metrics
Optical Properties
NiWO₄ exhibits a direct bandgap of ~2.95 eV, enabling visible-light absorption for photocatalytic applications. Under UV irradiation, electron-hole pairs (–) generate reactive oxygen species (ROS) such as and , which degrade organic pollutants like methylene blue (90% efficiency in 120 minutes).
Electrochemical Behavior
In supercapacitors, NiWO₄ NPs demonstrate a specific capacitance of 714 F/g at 5 mV/s, attributed to Faradaic redox reactions at the electrode-electrolyte interface. Charge-discharge cycling over 5000 cycles retains 92% capacitance, highlighting robust cyclability.
Catalytic Activity
NiWO₄ catalyzes cycloaddition reactions between epoxides and CO₂, achieving 85% conversion at 80°C and 2 MPa. The material’s Lewis acidity (Ni²⁺) and basicity (WO₄²⁻) synergistically activate substrates, reducing activation energy by ~30 kJ/mol.
Applications in Advanced Technologies
Environmental Remediation
Nanostructured NiWO₄ degrades 95% of rhodamine B within 90 minutes under solar irradiation, outperforming TiO₂ (60–70%). Pilot-scale reactors demonstrate scalability for industrial wastewater treatment.
Biomedical Sensing
Functionalized NiWO₄ electrodes detect dopamine at nM concentrations (LOD: 2.3 nM) in human serum, with negligible interference from ascorbic acid. The sensor’s stability (>30 days) and reproducibility (RSD <3%) make it viable for clinical diagnostics.
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations reveal that NiWO₄’s (111) surface facilitates O₂ adsorption with a binding energy of −1.2 eV, critical for photocatalytic O₂ reduction. Ab initio molecular dynamics simulations predict that W vacancies enhance charge carrier mobility by 40%, guiding defect engineering strategies.
Future Directions and Challenges
Emerging research focuses on doping NiWO₄ with transition metals (e.g., Co, Fe) to tailor bandgap energies and surface reactivity. Scalability of nanofabrication methods remains a bottleneck, necessitating advances in continuous-flow hydrothermal reactors. Interdisciplinary collaborations are essential to translate lab-scale innovations into commercial technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume